![molecular formula C19H25N5O B2630163 1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 380333-81-3](/img/structure/B2630163.png)

1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

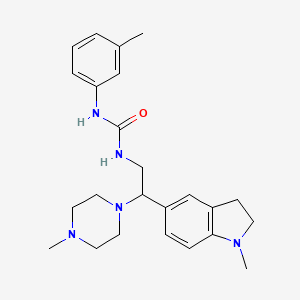

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor/Anticancer Activity

Research has focused on the synthesis of derivatives related to the parent compound and their evaluation for antitumor and anticancer activities. For instance, Venkateshwarlu et al. (2014) synthesized a series of O-Mannich bases of dihydropyrimidinones, which were evaluated for their in vitro cytotoxic and antitumor activities. One compound from this series showed significant effectiveness, highlighting the potential of such compounds in anticancer research (Venkateshwarlu et al., 2014).

Hydrogen-Bonded Complexes and Self-Assembly

Complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures has been studied, showing how these compounds can equilibrate with sheetlike structures through hydrogen bonding. This process mimics biological mechanisms and has implications for the design of self-assembling materials (Corbin et al., 2001).

Herbicide Degradation

The degradation pathways of sulfonylurea herbicides, which share a structural motif with the target compound, have been examined. These studies are crucial for understanding the environmental impact and breakdown of such chemicals (Saha & Kulshrestha, 2002).

Crystal Structure Analysis

Crystallographic studies on sulfonylurea herbicides and related compounds provide insight into their molecular configurations and potential interactions with biological targets. This information is vital for the rational design of new compounds with enhanced activity and selectivity (Jeon et al., 2015).

Synthesis of Cytotoxic Heterocyclic Compounds

Mansour et al. (2020) explored the synthesis of new cytotoxic heterocyclic compounds involving the reaction of a propenone derivative with different nitrogen nucleophiles. Some of these compounds exhibited promising growth inhibitory effects against cancer cell lines, demonstrating the therapeutic potential of such chemical frameworks (Mansour et al., 2020).

Biological Screening for Antimicrobial Activity

Additionally, novel pyrimidine derivatives have been synthesized and screened for a range of biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These studies provide a foundation for developing new therapeutic agents based on the chemical scaffold of the target compound (Bhat et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-12(2)15-8-7-9-16(11-15)19(5,6)22-18(25)24-23-17-20-13(3)10-14(4)21-17/h7-11H,1H2,2-6H3,(H,20,21,23)(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNFMHBOXXAMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NNC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)

![2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B2630098.png)